4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
CAS No.: 478250-24-7
Cat. No.: VC15719043
Molecular Formula: C16H13ClN4O
Molecular Weight: 312.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478250-24-7 |
|---|---|
| Molecular Formula | C16H13ClN4O |
| Molecular Weight | 312.75 g/mol |
| IUPAC Name | 4-[(2-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H13ClN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,20H,1H3 |
| Standard InChI Key | YTUDRMZNAVKBEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl |
Introduction
4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound belonging to the class of azo compounds. It features a diazenyl group, which is characteristic of azo compounds, known for their vibrant colors and applications in dyes and pigments. The compound also includes a pyrazole ring, a structural element often associated with various pharmacological effects due to its presence in numerous bioactive molecules.
Synthesis and Characterization
The synthesis of compounds similar to 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves diazotization reactions followed by coupling with pyrazole derivatives. For instance, the synthesis of related azo compounds involves dissolving chloro-aniline in hydrochloric acid, diazotizing it, and then coupling it with a pyrazole derivative in an acidic medium .
Synthesis Steps:
-
Diazotization: Chloro-aniline is dissolved in hydrochloric acid and diazotized at low temperatures.
-
Coupling: The diazonium salt is then coupled with a pyrazole derivative in an acidic medium.
-
Purification: The crude product is filtered and recrystallized to achieve high purity.
Safety and Toxicity
Azo compounds can exhibit varying levels of toxicity. For similar compounds, warnings include:
-
H302: Harmful if swallowed, indicating acute oral toxicity.
-
H315: Causes skin irritation, highlighting potential skin corrosion or irritation risks .
Safety Precautions:
-
Handle with gloves to prevent skin contact.
-
Avoid ingestion.
Applications and Research Findings
Azo compounds are primarily used in dyes and pigments due to their vibrant colors. The presence of a pyrazole ring in 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol suggests potential biological activity, as pyrazole derivatives are known for their pharmacological effects.
Potential Applications:
-
Pharmaceuticals: Pyrazole derivatives are explored for various pharmacological activities.
-
Dyes and Pigments: Azo compounds are widely used in textile and paint industries.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methyl-1-phenyldiazene | Contains a diazene group | Known for anti-inflammatory properties |
| 4-Amino-N,N-dipropylaniline | Similar dipropylaniline structure | Used in dye production |
| 5-(4-Chlorophenyl)-1H-pyrazole | Contains a pyrazole ring | Exhibits antifungal activity |
| 4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol | Features a diazenyl group and pyrazole ring | Potential biological activity and use in dyes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume